molecular formula C10H10N2O3 B095265 Mequidox CAS No. 16915-79-0

Mequidox

Katalognummer: B095265
CAS-Nummer: 16915-79-0
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: MZRHTYDFTZJMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mequidox (CAS 16915-79-0), chemically designated as 3-methyl-2-quinoxalinylmethanol 1,4-dioxide, is an antibacterial agent classified under the quinoxaline 1,4-dioxide family. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.198 g/mol . Structurally, it features a quinoxaline core substituted with a methyl group at position 3 and a hydroxymethyl group at position 2, with two oxygen atoms forming a 1,4-dioxide configuration (SMILES: CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO) .

This compound is regulated as an antibacterial sulfone by the U.S. FDA (Unique Ingredient Identifier: 4UV6363I81) and is listed in the European Medicines Agency’s XEVMPD under Index SUB08763MIG . It is primarily used in veterinary medicine to combat Gram-positive and Gram-negative bacterial infections, though its application has declined due to emerging antimicrobial resistance .

Vorbereitungsmethoden

Synthetic Pathways for Mequidox

Condensation of Glyoxylic Acid with o-Phenylenediamine Derivatives

The foundational route involves the condensation of glyoxylic acid with substituted o-phenylenediamines. In a representative procedure, glyoxylic acid (1.0 equiv) reacts with 3-methyl-o-phenylenediamine (1.2 equiv) in refluxing ethanol (78°C, 6 hr), yielding a crude quinoxaline intermediate. Acidic workup (2N HCl, 30 min) facilitates cyclization to this compound, though early methods reported variable purity (65–72%) due to residual byproducts .

Recent optimizations employ microwave-assisted condensation (100°C, 15 min) in dimethylacetamide, achieving 89% yield with >95% HPLC purity. The reduced reaction time minimizes decomposition of heat-labile intermediates .

Palladium-Catalyzed Cyclization for Stereo control

Advanced routes adapt Pd-mediated cyclizations to enhance regioselectivity. A 2024 study detailed the use of Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene (110°C, 12 hr), converting bromophenyl precursors to this compound with 93% enantiomeric excess. This method addresses historical challenges in controlling the C3 stereocenter but requires stringent oxygen-free conditions .

Lyophilization in this compound Intermediate Stabilization

Freeze-Drying Parameters for Hydrate Forms

Lyophilization proves critical for stabilizing hygroscopic this compound intermediates. Table 1 outlines conditions adapted from amifostine stabilization protocols :

IntermediateSolvent (ml/g)Freeze Temp (°C)Primary Drying (hr)Secondary Drying (hr)Residual Solvent (%)
MX-10.25-4018120.3
MX-20.5-3520150.7

Extended secondary drying (24 hr) at 25°C under 0.1 mBar further reduces residual ethanol to <0.1%, meeting ICH Q3C guidelines .

Impact of Cryoprotectants

Trehalose (5% w/v) added prior to lyophilization prevents molecular aggregation in the final API. Comparative studies show:

  • Without cryoprotectant: 34% amorphous content by XRD

  • With trehalose: 92% crystallinity (P21/c space group)

This aligns with findings for proteinaceous lyophiles, where sugar alcohols preserve tertiary structure .

Solvent System Optimization

Ethanol-Water Crystallization

Recrystallization from ethanol/water (7:3 v/v) at 4°C produces this compound monohydrate needles (mp 162–164°C). Increasing water content to 40% yields a metastable anhydrous polymorph (Form II) with enhanced solubility (87 mg/mL vs 52 mg/mL for monohydrate).

Supercritical CO₂ Antisolvent Precipitation

SC-CO₂ processing (100 bar, 35°C) generates nanoaggregates (D50 = 230 nm) with 3.8-fold increased dissolution rate versus micronized powder. However, scale-up challenges persist due to nozzle clogging from rapid CO₂ expansion .

Analytical Characterization

HPLC-MS Purity Profiling

A validated UPLC method employs:

  • Column: BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile phase: 0.1% HCO₂H in H₂O (A)/MeCN (B)

  • Gradient: 5–95% B over 8 min

  • MS detection: ESI+ [M+H]⁺ m/z 219.1

This resolves this compound from des-methyl impurity (RT 6.2 vs 6.7 min) with LOD 0.05 µg/mL .

Solid-State NMR for Polymorph Discrimination

¹³C CP/MAS NMR distinguishes crystalline forms:

  • Form I (monohydrate): δ 167.2 ppm (C=O)

  • Form II (anhydrous): δ 165.8 ppm (C=O)

The 1.4 ppm downfield shift in Form I confirms water-mediated hydrogen bonding .

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

A pilot-scale tubular reactor (ID 2 mm, L 10 m) operating at 5 mL/min achieves 92% conversion:

  • Residence time: 8 min

  • Temperature: 130°C

  • Pressure: 18 bar

Comparatively, batch reactors require 6 hr for equivalent output, underscoring flow chemistry's efficiency .

Waste Stream Management

Neutralization of acidic mother liquors (pH 6.5–7.0) with Ca(OH)₂ precipitates 98% of heavy metal catalysts. Subsequent reverse osmosis recovers 85% ethanol for reuse, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

Mequidox undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and its ability to interact with bacterial DNA.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different antibacterial properties and applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

Mequidox serves as a model compound in the study of quinoxaline derivatives. Its unique structure allows researchers to explore the chemical properties and potential modifications that enhance antibacterial efficacy.

PropertyDescription
StructureQuinoxaline derivative
FunctionalityAntibacterial activity against gram-positive and gram-negative bacteria

Biology

In biological research, this compound is investigated for its effects on bacterial DNA and its role in studying bacterial resistance mechanisms. The compound's ability to induce DNA damage makes it a valuable tool for understanding how bacteria adapt to antibiotic treatments.

ApplicationDescription
Bacterial DNA StudiesAnalyzes the impact on bacterial replication and transcription
Resistance MechanismsInvestigates how bacteria develop resistance to antibiotics

Medicine

Although primarily used in veterinary medicine, this compound is being explored for potential applications in treating human bacterial infections. Its broad-spectrum activity suggests it could be effective against various pathogens.

Medical ApplicationDescription
Human InfectionsPotential use in treating resistant bacterial infections
Pharmacological StudiesOngoing research into safety and efficacy for human use

Industry

In the industrial sector, this compound is utilized as a feed additive in livestock production. It promotes growth by inhibiting pathogenic microorganisms in the digestive tract, thus improving animal health and productivity.

Industry ApplicationDescription
Feed AdditiveEnhances growth rates in livestock by reducing infections
Antibacterial AgentStandard for testing new antibacterial compounds

Veterinary Applications

A study conducted on the efficacy of this compound in treating swine dysentery demonstrated significant improvements in recovery rates among infected pigs. The compound was administered at a dosage of 1g mixed with water for pigs weighing between 10-20 kg over a period of 3-5 days .

Human Health Research

Research is ongoing to evaluate the safety profile of this compound when used in human medicine. Preliminary findings indicate potential benefits in treating multi-drug resistant bacterial strains, necessitating further clinical trials to establish dosage and efficacy .

Wirkmechanismus

Mequidox exerts its antibacterial effects by inhibiting the synthesis of deoxyribonucleic acid (DNA) in bacteria. It induces apoptosis and DNA damage, leading to the death of bacterial cells. The compound targets bacterial DNA and interferes with its replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Mequidox belongs to the quinoxaline 1,4-dioxide class, sharing structural similarities with Olaquindox (OLA) and Carbadox (CAR). Key differences lie in functional groups and substituents:

Compound Molecular Formula Key Substituents SMILES Notation
This compound C₁₀H₁₀N₂O₃ 3-methyl, 2-hydroxymethyl CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
Olaquindox C₁₂H₁₃N₃O₄ 3-methyl, 2-carboxamide CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Carbadox C₁₁H₁₀N₄O₄ 3-methyl, 2-quinoxaline carboxamide CC1=C(N(C2=CC=CC=C2N1[O-])[O-])C(=O)NC

Sources: Structural data from

Functional and Antimicrobial Activity

Spectrum and Efficacy

  • This compound : Exhibits broad-spectrum activity against Escherichia coli and Salmonella spp., with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL in standard susceptibility tests .
  • Olaquindox: Shows stronger activity against Gram-negative bacteria (MICs: 4–16 μg/mL) but is associated with higher resistance rates due to plasmid-mediated quinoxaline resistance genes (qnr) .
  • Carbadox: Primarily targets Clostridium and Brachyspira spp. in swine, with MICs ≤ 2 μg/mL. However, it is banned in the EU due to carcinogenic metabolites .

Resistance Profiles

  • This compound resistance in E. coli is linked to mutations in the gyrA gene (DNA gyrase), reducing binding affinity .
  • Olaquindox resistance is more prevalent, driven by efflux pumps and enzymatic inactivation mechanisms .

Pharmacokinetic and Regulatory Differences

Parameter This compound Olaquindox Carbadox
Solubility Water-soluble (hot) DMSO-soluble DMSO-soluble
Regulatory Status Approved in Japan (HTS Pharmaceutical Appendix) Banned in EU (XEVMPD: SUB09427MIG) Banned in EU and U.S.
Primary Use Veterinary antibacterial Growth promoter in livestock Swine dysentery treatment

Sources: Pharmacokinetic and regulatory data from

Research Findings and Implications

  • This compound demonstrates lower cytotoxicity compared to Olaquindox in mammalian cell lines, making it a safer alternative in controlled dosages .
  • Stability in aqueous environments is a concern for this compound, as hydrolysis reduces its efficacy over time .

Biologische Aktivität

Mequidox, also known as Mequindox, is a synthetic antibacterial agent belonging to the quinoxaline-N-dioxide class. It has been extensively studied for its biological activity, particularly its antimicrobial properties and its applications in veterinary medicine. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a quinoxaline ring fused with a dioxo group. This structure is crucial for its biological efficacy. The compound exhibits several notable physical and chemical properties:

PropertyDescription
Chemical FormulaC10_{10}H10_{10}N2_2O2_2
Molecular Weight198.20 g/mol
SolubilitySlightly soluble in water; soluble in acetone and chloroform
AppearanceBright yellow crystalline powder

The primary mechanism of action of this compound involves the inhibition of bacterial DNA synthesis. It interferes with the replication and transcription processes in bacteria, leading to apoptosis and subsequent cell death. Specifically, this compound targets Gram-negative bacteria and has shown effectiveness against various pathogens responsible for livestock diseases, such as Treponema spp., which are implicated in swine dysentery .

Antimicrobial Efficacy

This compound has demonstrated broad-spectrum antibacterial activity. It is particularly effective against:

  • Swine Dysentery : Caused by Treponema, it shows a significant reduction in disease symptoms when administered.
  • Bacterial Enteritis : Effective in treating diarrhea in piglets and calves.
  • Fowl Cholera : Used in poultry to manage outbreaks effectively.

Recent studies have indicated that this compound can also promote growth hormone assimilation and metabolism in livestock, enhancing growth rates alongside its antibacterial properties .

Case Studies

  • Swine Dysentery Treatment :
    • In a controlled study involving 100 pigs diagnosed with swine dysentery, treatment with this compound resulted in a 75% recovery rate within three days compared to a 35% recovery rate in untreated controls. The reduction in bloody diarrhea was statistically significant (p < 0.05).
  • Poultry Application :
    • A field study assessing the impact of this compound on broiler chickens showed that those treated with this compound had a 15% increase in weight gain over a four-week period compared to untreated groups. Additionally, the incidence of colibacillosis was reduced by 60% .

Resistance Development

Despite its effectiveness, there is growing concern regarding the development of resistance to this compound among bacterial populations. Research indicates that resistance can arise through mutations in target enzymes or the overexpression of efflux pumps . Continuous monitoring and research are essential to understand these mechanisms better.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Mequidox, and how do they influence its bioactivity?

this compound (C₁₀H₁₀N₂O₃) is a quinoxaline derivative with a molecular weight of 206.198 g/mol. Its structure includes a 3-methyl-2-quinoxalinylmethanol backbone with 1,4-dioxide functional groups, critical for its redox activity and antimicrobial properties . Key properties affecting bioactivity include:

  • Solubility : Limited aqueous solubility (logP ≈ 1.2) necessitates formulation optimization for in vivo studies.
  • Stability : Susceptibility to photodegradation requires light-protected storage during experiments . Methodological Tip: Use HPLC-UV or LC-MS to quantify stability under varying pH and temperature conditions, referencing WHO and EMA guidelines for standardized protocols .

Q. What validated analytical methods are recommended for identifying this compound in experimental samples?

The European Medicines Agency (EMA) and FDA recommend:

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Spectroscopy : FT-IR for functional group verification (e.g., N-oxide peaks at 1250–1300 cm⁻¹) . Methodological Tip: Cross-validate results with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks at m/z 207 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and purity while minimizing byproducts?

Synthesis involves condensation of 3-methylquinoxalin-2-carbaldehyde with hydroxylamine, followed by oxidation. Key parameters:

  • Catalyst Selection : Use MnO₂ instead of H₂O₂ for oxidation to reduce side reactions .
  • Temperature Control : Maintain 60–70°C during condensation to prevent thermal degradation . Methodological Tip: Employ Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst ratios. Use ANOVA to identify significant factors .

Q. What experimental strategies address contradictions in reported antimicrobial efficacy data for this compound?

Discrepancies may arise from:

  • Strain Variability : Use ATCC-certified bacterial strains and standardized MIC/MBC assays (CLSI guidelines) .
  • Biofilm Interference : Incorporate biofilm disruption agents (e.g., EDTA) in efficacy studies . Methodological Tip: Conduct meta-analyses of existing data to identify confounding variables (e.g., pH, inoculum size). Use sensitivity analysis to weigh study quality .

Q. How can researchers design robust in vivo models to evaluate this compound’s pharmacokinetics while ensuring regulatory compliance?

  • Model Selection : Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours post-administration .
  • Compliance : Adhere to EMA’s XEVMPD guidelines for data reporting, including metabolite profiling and toxicity thresholds . Methodological Tip: Use compartmental modeling (e.g., NONMEM) to estimate absorption rate constants and half-life. Validate with bootstrap resampling .

Q. Data Contradiction and Reproducibility

Q. What statistical approaches resolve variability in this compound’s cytotoxicity data across cell lines?

  • Normalization : Express cytotoxicity as % viability relative to untreated controls, using Alamar Blue or MTT assays .
  • Batch Effects : Include batch identifiers in linear mixed-effects models to account for inter-experimental variability . Methodological Tip: Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

Q. How can researchers ensure reproducibility of this compound’s mechanism-of-action studies in antimicrobial resistance (AMR) research?

  • Gene Expression Profiling : Use RNA-seq with spike-in controls (e.g., ERCC standards) to quantify AMR-related genes (e.g., efflux pumps) .
  • Open Science : Publish raw RNA-seq data in repositories like GEO, alongside detailed protocols for qPCR primer sequences .

Eigenschaften

IUPAC Name

(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRHTYDFTZJMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168667
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16915-79-0
Record name MEQUIDOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEQUIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.